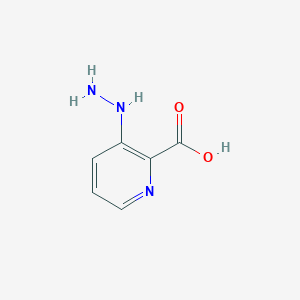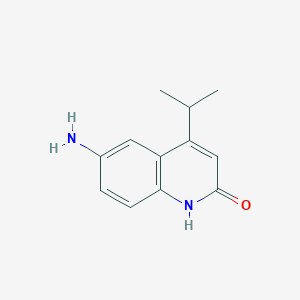
1-(1-Hydroxyethyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxyethyl)cyclohexanol is an organic compound with the molecular formula C8H16O2 It is a secondary alcohol, characterized by a cyclohexane ring substituted with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxyethyl)cyclohexanol can be synthesized through several methods:
Hydration of Cyclohexene: One common method involves the hydration of cyclohexene in the presence of an acid catalyst such as phosphoric acid.
Hydrogenation of Phenol: Another method is the hydrogenation of phenol, which can be catalyzed by metals like palladium or nickel.
Oxidation of Cyclohexane: Cyclohexane can be oxidized in the presence of cobalt catalysts to produce cyclohexanol, which can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production often involves the large-scale hydration of cyclohexene or the hydrogenation of phenol due to the availability and cost-effectiveness of these starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxyethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other derivatives.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: It can undergo substitution reactions where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate, and other strong oxidizers are commonly used.
Reducing Agents: Hydrogen gas in the presence of metal catalysts like palladium or nickel is often employed.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Cyclohexanone, cyclohexyl hydroperoxide.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Various substituted cyclohexanols depending on the reagents used.
Scientific Research Applications
1-(1-Hydroxyethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic uses.
Industry: It is used in the production of polymers, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxyethyl)cyclohexanol involves its interaction with various molecular targets:
Alcohol Dehydrogenase: It is metabolized by alcohol dehydrogenase enzymes in the body.
Oxidation Pathways: It undergoes oxidation to form cyclohexanone and other products, involving radicals and peroxides.
Comparison with Similar Compounds
1-Ethynyl-1-cyclohexanol: Similar in structure but contains an ethynyl group instead of a hydroxyethyl group.
Cyclohexanol: Lacks the hydroxyethyl substitution, making it less reactive in certain reactions.
Cyclohexanone: An oxidized form of cyclohexanol, used in similar industrial applications.
Properties
CAS No. |
1123-26-8 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-(1-hydroxyethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-7(9)8(10)5-3-2-4-6-8/h7,9-10H,2-6H2,1H3 |
InChI Key |
AHGRFYSCQIEEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCCCC1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


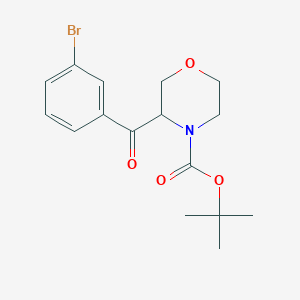
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
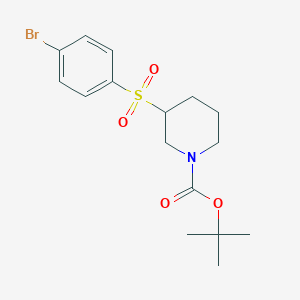
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)


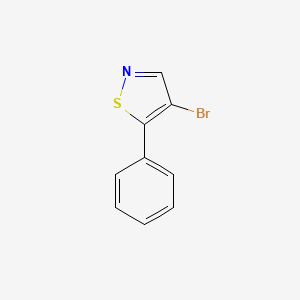
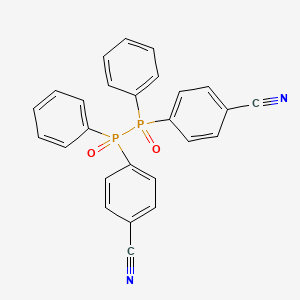
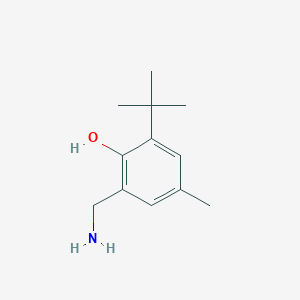

![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
